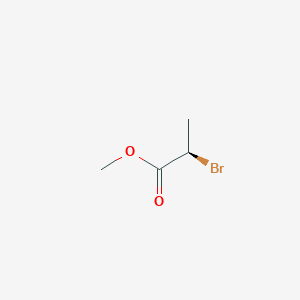

Propanoic acid, 2-bromo-, methyl ester, (2R)-

Description

Propanoic acid, 2-bromo-, methyl ester, (2R)- (CAS: 5445-17-0), also known as methyl (2R)-2-bromopropionate, is a chiral ester characterized by a bromine atom at the second carbon of the propanoic acid backbone and a methyl ester group. Its molecular formula is C₄H₇BrO₂, with a molecular weight of 167.001 g/mol . The (2R) designation indicates its stereochemical configuration, which is critical in enantioselective synthesis and biological interactions. This compound is structurally related to halogenated esters and participates in reactions such as nucleophilic substitution and transesterification .

Properties

IUPAC Name |

methyl (2R)-2-bromopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEONLNNWKIPTM-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20047-41-0 | |

| Record name | methyl (2R)-2-bromopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanoic acid, 2-bromo-, methyl ester, (2R)- typically involves the esterification of 2-bromopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where 2-bromopropanoic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Propanoic acid, 2-bromo-, methyl ester, (2R)- undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed:

Nucleophilic substitution: Products include substituted propanoic acid esters.

Reduction: The major product is 2-bromo-1-propanol.

Hydrolysis: The products are 2-bromopropanoic acid and methanol.

Scientific Research Applications

Pharmaceutical Applications

Propanoic acid, 2-bromo-, methyl ester is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine substituent allows for electrophilic reactions that are critical in forming complex drug molecules.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of propanoic acid, 2-bromo-, methyl ester can be employed in synthesizing antiviral agents. The bromine atom can facilitate nucleophilic substitution reactions, which are essential for constructing the active pharmaceutical ingredients (APIs) used in antiviral therapies.

Polymer Chemistry

The compound serves as a precursor for the synthesis of polymers via atom transfer radical polymerization (ATRP). The presence of the bromine atom allows for controlled radical polymerization techniques.

Application Example: Synthesis of Dextran Macroinitiators

In polymer chemistry, propanoic acid, 2-bromo-, methyl ester has been used to create dextran macroinitiators for ATRP processes. This application highlights the compound's role in producing well-defined polymer architectures that are crucial for biomedical applications such as drug delivery systems.

Organic Synthesis

The compound is a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions including nucleophilic substitutions and coupling reactions.

Reaction Pathways

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Formation of Halogenated Esters : The compound can be transformed into other halogenated esters that have applications in agrochemicals and specialty chemicals.

Environmental Studies

Research into the environmental impact of propanoic acid, 2-bromo-, methyl ester focuses on its degradation pathways and potential toxicity. Understanding its behavior in ecological systems is vital for assessing its safety as a chemical intermediate.

Toxicological Insights

Studies have shown that halogenated compounds like propanoic acid, 2-bromo-, methyl ester may pose risks to aquatic life if released into water systems. Investigations into its biodegradation can inform regulatory frameworks and safety assessments.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-bromo-, methyl ester, (2R)- involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Halogen-Substituted Propanoate Esters

Halogenated esters differ in the type of halogen (e.g., Br, Cl, F) and its position on the carbon chain. Key examples include:

- Reactivity : Bromine’s larger atomic size and polarizability make methyl (2R)-2-bromopropionate more reactive in nucleophilic substitutions compared to its chloro- and fluoro-analogs .

- Stereochemical Impact : The (2R) configuration distinguishes it from racemic mixtures (e.g., (±)-2-bromopropionic acid methyl ester, CAS: 57885-43-5), which lack enantiomeric specificity .

Ester Group Variations

Altering the ester group (e.g., methyl vs. ethyl) modifies physical properties and applications:

- Volatility : Methyl esters generally have lower boiling points than ethyl esters due to reduced molecular weight. For example, methyl (2R)-2-bromopropionate is more volatile than ethyl 2-bromo-2-methylpropionate .

- Biological Role: Non-halogenated esters like propanoic acid, 2-methyl-, ethyl ester are prominent in natural aroma profiles (e.g., carob fruit), whereas brominated analogs are synthetic intermediates .

Functional Group Modifications

Substituents such as hydroxyl or benzyloxy groups alter chemical behavior:

- Bioactivity : Hydroxyl-containing esters (e.g., methyl 3-hydroxy-2-methylpropionate) exhibit antioxidant properties, unlike brominated esters, which are primarily reactive intermediates .

- Synthetic Utility : Brominated esters like methyl (2R)-2-bromopropionate are used in stereoselective alkylation, whereas benzyloxy-protected esters serve as temporary protective groups in multistep syntheses .

Biological Activity

Propanoic acid, 2-bromo-, methyl ester, (2R)-, also known as methyl (2R)-2-bromopropanoate, is an organic compound with significant implications in both synthetic organic chemistry and potential biological applications. This compound is characterized by its chirality, specifically the (2R) configuration, which influences its chemical behavior and biological activity. Understanding the biological activity of this compound can provide insights into its potential therapeutic roles and environmental impact.

- Molecular Formula : CHBrO

- Molecular Weight : 167.002 g/mol

- CAS Number : 5445-17-0

- Density : 1.496 g/cm³

- Melting Point : 177-180 °C

- Boiling Point : 145.9 °C at 760 mmHg

- Solubility : Immiscible with water

Synthesis and Reactivity

Propanoic acid, 2-bromo-, methyl ester can be synthesized through various methods, including nucleophilic substitution reactions involving bromopropionic acid derivatives. Its reactivity with nucleophiles and electrophiles makes it a valuable intermediate in organic synthesis. The compound's ability to participate in reactions such as esterification and acylation broadens its applicability in creating complex organic molecules.

The biological activity of propanoic acid, 2-bromo-, methyl ester is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The bromine atom in the structure may enhance the compound's reactivity towards nucleophiles, potentially leading to modifications in biomolecules that could affect their function.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study explored the antimicrobial properties of various brominated compounds, including propanoic acid derivatives. Results indicated that certain brominated esters exhibited significant antibacterial activity against Gram-positive bacteria due to their ability to disrupt cell membrane integrity.

-

Toxicological Profiles :

- Research has focused on the toxicological implications of halogenated compounds. Propanoic acid, 2-bromo-, methyl ester has been evaluated for its potential cytotoxic effects on human cell lines. Findings suggest that while low concentrations may have minimal effects, higher concentrations can induce apoptosis in specific cell types.

-

Environmental Impact :

- Investigations into the environmental degradation of brominated esters have highlighted their persistence in aquatic systems. The degradation pathways involve hydrolysis and microbial metabolism, raising concerns about their accumulation and potential ecological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Antimicrobial Activity |

|---|---|---|---|---|

| Propanoic acid, 2-bromo-, methyl ester | CHBrO | 177-180 | 145.9 | Moderate |

| Methyl 2-bromopropionate | CHBrO | 178 | 146 | High |

| Ethyl bromoacetate | CHBrO | -20 | 142 | Low |

Q & A

Q. How can researchers design experiments to study the compound’s role in asymmetric catalysis?

- Methodological Answer :

- Test as a chiral auxiliary in enantioselective alkylation or acyl transfer reactions.

- Monitor catalytic efficiency (turnover number, ee) using chiral GC or circular dichroism (CD).

- Compare with derivatives (e.g., 2-bromo-propanoic acid ethyl ester) to assess steric/electronic effects .

Data Contradiction Analysis

- Example Issue : Conflicting reports on the compound’s hydrolysis rate in aqueous media.

- Resolution Strategy :

Replicate hydrolysis experiments under standardized pH and temperature conditions.

Use ¹H NMR to track ester peak disappearance and quantify hydrolysis products.

Compare results with computational predictions (e.g., Arrhenius plots for activation energy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.